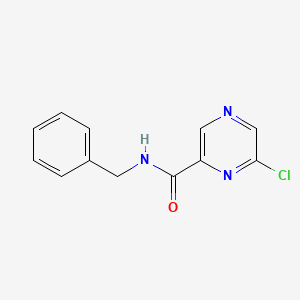

N-Benzyl-6-chloropyrazine-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H10ClN3O |

|---|---|

Peso molecular |

247.68 g/mol |

Nombre IUPAC |

N-benzyl-6-chloropyrazine-2-carboxamide |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-14-7-10(16-11)12(17)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17) |

Clave InChI |

DPRUFQVASJYOFF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl |

Origen del producto |

United States |

Structural Modifications and Derivatization Studies

Systematic Derivatization via Substitution at the Pyrazine (B50134) Ring

Alterations to the pyrazine ring of N-Benzyl-6-chloropyrazine-2-carboxamide have been explored to understand the structural requirements for biological activity. This has involved the introduction of different functional groups at various positions on the heterocyclic core.

Introduction of Alkylamino Moieties at the C-6 Position

A significant area of investigation has been the nucleophilic substitution of the chlorine atom at the C-6 position with various alkylamino groups. This modification has been a key strategy in the development of new analogues. Research has shown that a series of alkylamino derivatives can be synthesized from 6-chloro-N-benzylpyrazine-2-carboxamide by reacting it with a range of n-alkylamines, from butylamine to octylamine. rsc.org This systematic approach has allowed for a thorough examination of how the length of the alkyl chain influences the compound's properties. researchgate.net

These studies have demonstrated that the introduction of alkylamino groups at the C-6 position can lead to compounds with notable biological profiles. For instance, certain derivatives from this series have exhibited significant in vitro activity against various mycobacterial strains, including drug-resistant ones. rsc.orgresearchgate.net The general synthetic route involves the condensation of 6-chloropyrazine-2-carboxylic acid with a substituted benzylamine, followed by the nucleophilic substitution of the chlorine with an appropriate alkylamine. rsc.org

| Starting Material | Reactant | Resulting Moiety at C-6 |

|---|---|---|

| This compound | Butylamine | Butylamino |

| This compound | Hexylamine | Hexylamino |

| This compound | Octylamine | Octylamino |

Synthesis and Research on Positional Isomers

The synthesis of N-benzyl-5-chloropyrazine-2-carboxamides has been accomplished, and their properties have been compared to their 6-chloro counterparts. researchgate.net Similarly, a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides has been prepared. nih.gov Interestingly, during the synthesis of the 3-chloro isomers via aminolysis of the corresponding acyl chloride, a side reaction leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides was observed in some cases. researchgate.netnih.gov This finding prompted further investigation into these doubly substituted derivatives. nih.gov Comparative studies have indicated that repositioning the chlorine from the C-6 to the C-3 position can lead to a decrease or loss of certain biological activities, highlighting the sensitivity of the structure-activity relationship to the substituent's location. nih.gov

Exploration of Di-substituted Pyrazine Moieties

Further exploration of the pyrazine ring has involved the introduction of a second substituent in addition to the chlorine atom. A notable example is the synthesis of 5-tert-butyl-6-chloro derivatives. nih.gov The synthesis of these di-substituted analogues is achieved by using 5-tert-butyl-6-chloropyrazine-2-carboxylic acid as a starting material, which is then condensed with various benzylamines. mdpi.com

The presence of the bulky tert-butyl group at the C-5 position, in conjunction with the chlorine at C-6, has been shown to significantly influence the compound's biological profile. nih.gov For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated high antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. nih.govnih.gov This line of research underscores the importance of substitution patterns on the pyrazine core for modulating activity. mdpi.com

| Compound | Key Research Finding | Reference |

|---|---|---|

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | Exhibited moderate photosynthesis-inhibiting activity. | nih.govnih.gov |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | Showed moderate photosynthesis-inhibiting activity. | nih.govnih.gov |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Displayed the highest antimycobacterial activity against M. tuberculosis in its series. | nih.govnih.govdntb.gov.ua |

Modifications on the N-Benzyl Moiety

Aromatic Ring Substitutions and Their Influence on Derivative Synthesis

A common strategy has been the introduction of various substituents onto the aromatic ring of the N-benzyl moiety. Electron-withdrawing groups like chloro and trifluoromethyl, as well as electron-donating groups such as methoxy (B1213986), have been incorporated to study their electronic and steric effects. nih.gov The synthesis of these derivatives typically involves the aminolysis of a substituted pyrazinecarboxylic acid chloride with the appropriately substituted benzylamine. mdpi.com

| Substituent on Benzyl (B1604629) Ring | General Influence Observed |

|---|---|

| Chloro (e.g., 4-chloro) | Can contribute to increased lipophilicity and specific interactions. |

| Methoxy (e.g., 4-methoxy) | Identified as a suitable substituent for enhancing certain biological activities. nih.gov |

| Trifluoromethyl (e.g., 3-trifluoromethyl) | Found to be a favorable substitution, particularly with di-substituted pyrazine rings. nih.govmdpi.com |

Diversity-Oriented Synthesis of Benzyl-Substituted Analogues

While not always explicitly termed "diversity-oriented synthesis," the overarching goal of many research efforts has been to create a diverse library of benzyl-substituted analogues to comprehensively map the SAR. researchgate.net This has been achieved through the systematic synthesis of compounds with a wide range of substituents on the benzyl ring, including different alkyl, alkoxy, and halogen groups. sciforum.netnih.gov

The synthetic approaches often employ microwave-assisted coupling reactions between methyl esters of substituted pyrazinecarboxylic acids and various ring-substituted benzylamines to efficiently generate these libraries. sciforum.netnih.gov By creating and evaluating a broad spectrum of analogues, researchers can identify key structural features required for a desired biological effect and develop predictive models for the design of future compounds. This diversity-oriented approach is crucial for navigating the chemical landscape and uncovering novel derivatives with improved properties.

Design and Synthesis of Compound Libraries for Research Screening

The exploration of the chemical space around the this compound scaffold is crucial for identifying derivatives with enhanced biological activity and for establishing structure-activity relationships (SAR). The generation of compound libraries, collections of structurally related compounds, is a key strategy in medicinal chemistry. This is often achieved through systematic structural modifications and derivatization, enabling the screening of a wide range of compounds against biological targets.

Strategies for Preparing Series of Alkylamino Derivatives

A primary strategy for modifying this compound involves the nucleophilic substitution of the chlorine atom at the 6-position of the pyrazine ring. This approach has been effectively used to create series of alkylamino derivatives. The general synthetic route commences with a chloro-substituted N-benzylpyrazine-2-carboxamide, which serves as a versatile intermediate.

The synthesis of these alkylamino derivatives is typically achieved by reacting this compound with a variety of n-alkylamines. This reaction results in the displacement of the chlorine atom and the formation of a new carbon-nitrogen bond, yielding the corresponding 6-alkylamino-N-benzylpyrazine-2-carboxamides. Researchers have successfully synthesized series of these compounds using alkylamines ranging from butylamine to octylamine.

The reaction conditions for this nucleophilic aromatic substitution are generally mild. The process often involves heating the chloro-substituted precursor with the desired alkylamine in a suitable solvent. The selection of the alkylamine is a critical aspect of this strategy, as the length and nature of the alkyl chain can significantly influence the biological activity of the final compound. For instance, studies have shown that the antimycobacterial activity of these derivatives can be modulated by the length of the alkyl chain.

A similar strategy has been applied to positional isomers, such as 5-chloro and 3-chloro derivatives of N-benzylpyrazine-2-carboxamide, to explore the impact of the substitution pattern on the pyrazine ring on biological activity. nih.gov It has been observed that the position of the alkylamino group is a critical determinant of the compound's efficacy. For example, substitution at the 3-position has been reported to lead to inactive compounds, whereas derivatives with substitutions at the 5- and 6-positions have shown promising antimycobacterial activity. nih.gov

The following table summarizes a series of 6-alkylamino derivatives synthesized from this compound and their reported antimycobacterial activity.

| Compound ID | Alkylamine Used | Resulting Derivative | Reported Activity (MIC against M. tuberculosis H37Rv) |

| 1a | Butylamine | N-Benzyl-6-(butylamino)pyrazine-2-carboxamide | Active |

| 1b | Pentylamine | N-Benzyl-6-(pentylamino)pyrazine-2-carboxamide | Active |

| 1c | Hexylamine | N-Benzyl-6-(hexylamino)pyrazine-2-carboxamide | Highly Active |

| 1d | Heptylamine | N-Benzyl-6-(heptylamino)pyrazine-2-carboxamide | Highly Active |

| 1e | Octylamine | N-Benzyl-6-(octylamino)pyrazine-2-carboxamide | Active |

This table is a representation of data found in the literature. Actual MIC values can vary between studies.

Applications of Parallel Synthesis in N-Benzylpyrazine-2-carboxamide Research

Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of large numbers of compounds for biological screening. nih.gov This high-throughput approach involves the simultaneous synthesis of a library of related compounds in a spatially separated manner, typically in microtiter plates or using automated synthesizers. researchgate.net While the term "parallel synthesis" is not always explicitly used in the primary literature for N-benzylpyrazine-2-carboxamide, the described synthesis of "series" or "libraries" of these compounds for screening inherently applies the principles of this methodology. nih.gov

The primary application of parallel synthesis in this context is to accelerate the drug discovery process by efficiently creating a diverse set of derivatives for biological evaluation. researchgate.net This allows for a more rapid exploration of the structure-activity relationships (SAR) of N-benzylpyrazine-2-carboxamide analogs. By systematically varying the substituents at different positions of the molecule, researchers can quickly identify key structural features that contribute to the desired biological activity.

In a typical solution-phase parallel synthesis approach for generating a library of N-benzylpyrazine-2-carboxamide derivatives, a common starting material, such as 6-chloropyrazine-2-carboxylic acid, would be dispensed into an array of reaction vessels. To each of these vessels, a different benzylamine derivative from a pre-selected building block library would be added to generate a variety of N-benzyl-6-chloropyrazine-2-carboxamides. In a subsequent step, a diverse set of alkylamines could be added to this array of intermediates to produce a final library of 6-alkylamino-N-benzylpyrazine-2-carboxamides.

Microwave-assisted synthesis is a technique that can be integrated with parallel synthesis to further expedite the creation of these compound libraries. nih.govnih.gov Microwave irradiation can significantly reduce reaction times and, in some cases, improve reaction yields compared to conventional heating methods. nih.gov This is particularly advantageous for the aminodehalogenation reactions used to prepare the alkylamino derivatives. nih.gov

The benefits of using parallel synthesis in N-benzylpyrazine-2-carboxamide research include:

Increased Throughput: A large number of compounds can be synthesized in a shorter amount of time compared to traditional sequential synthesis.

Accelerated SAR Studies: The availability of a diverse library of compounds allows for a more comprehensive and rapid investigation of structure-activity relationships.

Efficient Lead Discovery and Optimization: By screening a larger and more diverse set of compounds, the probability of identifying novel hits and optimizing lead compounds is increased.

The following table outlines a conceptual parallel synthesis approach for the generation of a hypothetical library of N-benzyl-6-alkylaminopyrazine-2-carboxamide derivatives.

| Step | Action | Reagents (Examples) |

| 1 | Parallel Amidation | 6-chloropyrazine-2-carboxylic acid + a library of substituted benzylamines (e.g., benzylamine, 4-methoxybenzylamine, 4-chlorobenzylamine) |

| 2 | Parallel Nucleophilic Substitution | The resulting array of N-benzyl-6-chloropyrazine-2-carboxamides + a library of alkylamines (e.g., butylamine, hexylamine, octylamine) |

| 3 | Purification and Analysis | Parallel purification techniques (e.g., automated chromatography) and high-throughput analysis (e.g., LC-MS) |

This systematic approach enables the efficient production of a focused library of compounds, which can then be subjected to high-throughput screening to identify derivatives with potent biological activity.

Structure Activity Relationship Sar Studies of N Benzyl 6 Chloropyrazine 2 Carboxamide Derivatives

Correlating Structural Features with Differential Biological Activity Profiles

The biological efficacy of N-Benzyl-6-chloropyrazine-2-carboxamide derivatives is intricately linked to the nature and position of various substituents on both the pyrazine (B50134) and the N-benzyl moieties.

Impact of C-6 Substituents on Antimycobacterial Efficacy in Mycobacterial Strains

Substitutions on the pyrazine ring have been a primary focus of SAR studies. The presence of a chlorine atom at the C-6 position of the pyrazine ring has been identified as a significant contributor to the antimycobacterial activity of these compounds. nih.govresearchgate.net Research has further demonstrated that disubstitution on the pyrazine ring, particularly with a tert-butyl group at the C-5 position in conjunction with a chlorine at C-6, can lead to compounds with high activity against Mycobacterium tuberculosis. nih.gov For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has shown notable antimycobacterial activity. nih.gov

The following table summarizes the impact of C-6 substituents on the antimycobacterial activity of selected this compound derivatives.

| Derivative Name | C-5 Substituent | C-6 Substituent | Antimycobacterial Activity (MIC µg/mL against M. tuberculosis) |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | H | Cl | 6.25 nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | tert-butyl | Cl | 6.25 nih.gov |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | tert-butyl | Cl | >6.25 (High Activity) nih.gov |

Role of Alkyl Chain Length in Activity Modulation (e.g., Heptylamino and Octylamino Derivatives)

While the core structure is N-benzyl, studies on related pyrazine-2-carboxamides where the N-benzyl group is replaced by or incorporates alkylamino chains provide valuable insights into the role of lipophilicity and chain length. In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was found that a longer alkyl chain in the 3-(alkylamino) substituent is favorable for antimycobacterial activity, likely due to increased lipophilicity which can facilitate cell wall penetration. nih.gov Specifically, derivatives such as 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides were among the most effective compounds against Mycobacterium tuberculosis H37Rv. nih.gov

The data suggests that for a given level of lipophilicity, a single longer alkyl chain at the 3-amino position is more beneficial for activity than two shorter alkyl chains. nih.gov For example, 6-chloro-N-octylpyrazine-2-carboxamide has been predicted to have good bioactivity against Mycobacterium tuberculosis based on molecular docking studies. researchgate.net This highlights the positive influence of long alkyl chains (C6-C8) on antimycobacterial activity. researchgate.net

The table below illustrates the effect of alkyl chain length on the antimycobacterial activity of related pyrazine-2-carboxamide derivatives.

| Compound | Alkylamino Substituent | N-Alkyl Group | MIC (µg/mL) against M. tuberculosis H37Rv |

| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | Hexylamino | Methyl | 25 nih.gov |

| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | Heptylamino | Methyl | 25 nih.gov |

| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | Octylamino | Methyl | 25 nih.gov |

Influence of N-Benzyl Substitutions on Biological Potency

Substituents on the N-benzyl portion of the molecule also play a critical role in modulating biological potency. Research indicates that certain substitutions on the benzene ring can enhance antimycobacterial activity. mdpi.com Specifically, the presence of a 4-methoxy or a 3-trifluoromethyl group on the benzyl (B1604629) ring has been found to be particularly suitable, especially when the pyrazine moiety is also disubstituted. nih.gov

For instance, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated significant activity against M. tuberculosis. nih.gov Similarly, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide also displayed high activity. nih.gov This suggests that both electron-donating (4-methoxy) and electron-withdrawing (3-trifluoromethyl) groups can be beneficial, indicating that the relationship is not solely based on electronic effects but likely involves a combination of steric and lipophilic factors.

The following table provides examples of how N-benzyl substitutions affect antimycobacterial activity.

| Derivative Name | N-Benzyl Substituent | Pyrazine Substituents | MIC (µg/mL) against M. tuberculosis |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 4-methoxy | 6-chloro | 6.25 nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 3-trifluoromethyl | 5-tert-butyl, 6-chloro | 6.25 nih.gov |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | 4-methyl | 5-chloro | 3.13 (against M. kansasii) researchgate.net |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 2-chloro | 5-chloro | 6.25 (against M. kansasii) researchgate.net |

Comparative Analysis of Positional Isomers' Activity (e.g., C-6 vs. C-5 vs. C-3 Chlorine Derivatives)

The position of the chlorine substituent on the pyrazine ring has a profound impact on the antimycobacterial activity. A comparative analysis of positional isomers has been conducted to understand these effects. A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides were synthesized as positional isomers of the corresponding 5-chloro and 6-chloro derivatives. nih.gov

Studies on various N-phenylpyrazine-2-carboxamides have shown that the position of the chlorine atom significantly influences efficacy. nih.gov For instance, 5-chloropyrazine-2-carboxamide derivatives have demonstrated a broad spectrum of antimycobacterial activity, even against pyrazinamide-resistant strains. nih.gov When comparing N-benzyl derivatives, it has been observed that the activity profile can change based on the chlorine's location. For example, in one study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both derived from a 3-chloro precursor, were the most effective against Mycobacterium tuberculosis H37Rv in their series. nih.gov

This indicates that while the 6-chloro substitution is generally favorable, potent activity can also be achieved with chlorine at other positions, depending on the other substituents present in the molecule.

The table below compares the activity of some positional isomers.

| Compound | Chlorine Position | N-Benzyl Substituent | Other Substituents | MIC (µg/mL) against M. tuberculosis H37Rv |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | C-6 | 4-methoxy | None | 6.25 nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | C-3 | 2-chloro | None | >12.5 nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | C-3 (precursor) | 3,4-dichloro | 3-((3,4-dichlorobenzyl)amino) | 12.5 nih.gov |

Mechanistic Investigations of Derivative Action

Understanding the mechanism of action at a molecular level is crucial for the rational design of new and more effective drugs.

Ligand-Target Interactions: Molecular Docking Simulations with Mycobacterial Enzymes (e.g., InhA)

Molecular docking simulations have been a valuable tool in elucidating the potential targets and binding interactions of this compound derivatives. A primary suspected target for many pyrazinamide (B1679903) derivatives is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway, which is essential for mycolic acid biosynthesis. mdpi.com

Docking studies have been performed with various derivatives to investigate their interactions with InhA. mdpi.comresearchgate.net These simulations have shown that active compounds often share common binding interactions with known InhA inhibitors. mdpi.com For instance, some derivatives are capable of forming hydrogen bond interactions within the active site of InhA. nih.gov The interaction of these ligands with the InhA protein can provide a basis for understanding their antimycobacterial activity. researchgate.net

For example, a molecular docking study of 6-chloro-N-octylpyrazine-2-carboxamide with the InhA protein from M. tuberculosis predicted a favorable binding interaction, suggesting this enzyme as a likely target. researchgate.net Such computational approaches help to rationalize the observed SAR and guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity.

The table below summarizes key findings from molecular docking studies.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 6-chloro-N-octylpyrazine-2-carboxamide | InhA | Predicted to have good bioactivity based on docking score. researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | InhA | Shared common binding interactions with known InhA inhibitors. mdpi.com |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | InhA | Capable of H-bond interactions within the enzyme's active site. nih.gov |

Insights into Cellular Pathway Inhibition by Derivatives (e.g., Mycolic Acid Synthesis)

Derivatives of this compound are structurally related to the first-line anti-tuberculosis drug pyrazinamide (PZA). The mechanism of action for PZA involves its conversion to the active form, pyrazinoic acid (POA), which is understood to disrupt membrane synthesis by inhibiting the fatty acid synthase-I (FAS-I) system in Mycobacterium tuberculosis. nih.gov This inhibition disrupts the synthesis of mycolic acids, which are crucial, long-chain fatty acids that form the major component of the mycobacterial cell wall, essential for its integrity and survival. mdpi.com

Molecular docking studies have been employed to investigate the potential targets of pyrazine-2-carboxamide derivatives. These computational analyses predict that compounds like 6-chloro-N-octylpyrazine-2-carboxamide may exhibit bioactivity against Mycobacterium tuberculosis by interacting with the InhA protein binding site. semanticscholar.org InhA, a mycobacterial enoyl-ACP reductase, is a key enzyme in the mycolic acid biosynthesis pathway. mdpi.com The structural similarity of these derivatives to known InhA inhibitors suggests that their mechanism of action could involve the disruption of this vital cellular pathway. mdpi.com

The design of these compounds often fulfills the structural requirements for InhA inhibition, which typically includes two planar heteroaromatic or aromatic fragments connected by a linker. mdpi.com The carboxamide moiety in these derivatives can form hydrogen bond networks with key residues in the InhA active site, such as Tyr 158, and the NAD+ cofactor. mdpi.com The hydrophobic benzyl portion of the molecules can establish interactions with lipophilic residues within the substrate-binding loop of the enzyme. mdpi.com This dual interaction mimics the binding of other known InhA inhibitors, suggesting a targeted inhibition of mycolic acid synthesis as a probable mechanism for their antimycobacterial activity.

Comparative Analysis with Clinically Relevant Pyrazinamide Analogues and Other Anti-infective Agents

The antimycobacterial efficacy of this compound derivatives has been extensively evaluated and compared with the cornerstone anti-tuberculosis drug, pyrazinamide (PZA), and its analogues. Studies have revealed that specific substitutions on both the pyrazine and benzyl rings significantly influence the activity of these compounds.

Several derivatives have demonstrated antimycobacterial activity fully comparable to PZA against Mycobacterium tuberculosis. nih.gov For instance, compounds such as 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide have shown a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against M. tuberculosis, which is on par with PZA's activity. nih.gov

A significant advantage of some of these novel derivatives is their activity against mycobacterial strains that are inherently unsusceptible to PZA. nih.govbohrium.com Notably, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide displayed significant activity against various Mycobacteria Other Than Tuberculosis (MOTTs) that are not affected by PZA. nih.gov Similarly, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (MIC = 3.13 μg/mL) and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (MIC = 6.25 μg/mL) were found to be active against M. kansasii, a species naturally resistant to PZA. bohrium.com

The structural modifications, particularly the introduction of a methylene (B1212753) bridge in the N-benzyl derivatives compared to N-phenyl analogues, have been a key area of investigation. In some series, N-benzyl derivatives generally showed better activity than their N-phenyl counterparts. mdpi.com However, other studies have reported the opposite trend, where N-phenyl-5-chloropyrazine-2-carboxamides exhibited lower MIC values than the corresponding N-benzyl-5-chloropyrazine-2-carboxamides, indicating that the structure-activity relationship is complex and series-dependent. researchgate.net For example, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of M. tuberculosis at a concentration of 6.25 μg/mL. mdpi.com

Beyond antimycobacterial action, some derivatives have been tested for broader anti-infective properties. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide exhibited moderate in vitro antifungal activity against Trichophyton mentagrophytes, although this activity was weaker than the standard antifungal agent fluconazole. nih.gov However, the majority of the synthesized compounds in these series did not exhibit any significant activity against common bacterial strains. nih.gov

Table 1: Comparative Antimycobacterial Activity of this compound Derivatives and Reference Drugs

| Compound Name | Test Strain | MIC (µg/mL) |

|---|---|---|

| Pyrazinamide (PZA) | M. tuberculosis | 6.25 - 12.5 |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis | >6.25 (65% inhibition) |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 |

Advanced Analytical and Spectroscopic Research Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of N-Benzyl-6-chloropyrazine-2-carboxamide. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton. For this compound, the spectrum shows distinct signals corresponding to the protons on the pyrazine (B50134) ring, the benzyl (B1604629) group, and the amide linker. nih.gov The protons on the pyrazine ring (H3 and H5) appear as singlets in the downfield region (δ 9.19 and 8.81 ppm, respectively), indicative of their electron-deficient environment. nih.gov The five protons of the benzyl ring's phenyl group typically appear as a multiplet between δ 7.20 and 7.34 ppm. nih.gov A key diagnostic signal is the doublet for the methylene (B1212753) protons (NCH₂) at approximately δ 4.50 ppm, which shows coupling to the adjacent amide proton (NH). nih.gov This amide proton itself appears as a triplet at around δ 9.48 ppm, with its splitting pattern confirming the presence of the neighboring CH₂ group. nih.gov

Complementary to ¹H NMR, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound displays characteristic signals for the carbonyl carbon of the amide (δ 163.1 ppm), the carbons of the pyrazine and phenyl rings, and the methylene carbon (δ 42.5 ppm). nih.gov The precise chemical shifts of the pyrazine ring carbons (δ 148.1, 143.8, 143.6, 143.1 ppm) confirm the substitution pattern and the influence of the chlorine atom and carboxamide group. nih.gov

Together, these NMR techniques provide a complete and detailed picture of the molecular structure, confirming the identity and integrity of the synthesized compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. nih.gov

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | NH (Amide) | 9.48 | t, J = 6.3 |

| H3 (Pyrazine) | 9.19 | s | |

| H5 (Pyrazine) | 8.81 | s | |

| H2′, H3′, H4′, H5′, H6′ (Phenyl) | 7.34–7.20 | m | |

| NCH₂ (Methylene) | 4.50 | d, J = 6.3 | |

| ¹³C | C=O (Carbonyl) | 163.1 | - |

| Pyrazine Ring Carbons | 148.1 | - | |

| 143.8 | - | ||

| 143.6 | - | ||

| 143.1 | - | ||

| Phenyl Ring Carbons | 139.4, 128.4, 127.5, 127.0 | - | |

| NCH₂ (Methylene) | 42.5 | - |

Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a fundamental technique used to confirm the successful synthesis and determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated molecular formula for this compound is C₁₂H₁₀ClN₃O, corresponding to a monoisotopic mass of approximately 247.0567 g/mol . Experimental verification of this mass is a critical step in product confirmation.

In a research context, MS techniques are also employed to monitor the progress of the synthesis reaction. By taking small aliquots from the reaction mixture over time, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can track the depletion of starting materials (e.g., 6-chloropyrazine-2-carboxylic acid and benzylamine) and the appearance of the desired product peak corresponding to the mass of this compound. bldpharm.com

Furthermore, the fragmentation pattern observed in the mass spectrum (often using techniques like tandem MS or MS/MS) can offer additional structural proof. Common fragmentation pathways for amide-containing compounds include cleavage of the amide bond. For this compound, characteristic fragments would be expected, such as the benzyl cation (C₇H₇⁺, m/z = 91) and the 6-chloropyrazin-2-oyl cation (C₅H₂ClN₂O⁺, m/z = 157), providing further confidence in the assigned structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Molecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups, bond vibrations, and potential intermolecular interactions of this compound.

FT-IR spectroscopy is particularly effective for identifying characteristic functional groups. The spectrum of this compound shows two prominent absorption bands that are crucial for its identification. nih.gov A strong band appears around 1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the secondary amide group (Amide I band). nih.gov Another key band is observed at approximately 3371 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. nih.gov The position of this N-H band can provide information about hydrogen bonding; a lower frequency often indicates involvement in intermolecular hydrogen bonding, which influences the solid-state packing and conformation of the molecule.

Other important regions in the FT-IR spectrum include the C-H stretching vibrations of the aromatic rings and the methylene group (typically 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively) and the "fingerprint region" (below 1500 cm⁻¹) which contains a complex pattern of absorptions from C-C and C-N stretching and various bending vibrations, creating a unique signature for the molecule.

FT-Raman spectroscopy serves as a complementary technique. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the more non-polar, symmetric vibrations of the pyrazine and phenyl rings often produce strong signals in the Raman spectrum. This allows for a more complete vibrational analysis, aiding in conformational studies of the molecule.

Table 2: Key FT-IR Absorption Bands for this compound. nih.gov

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3371 | N-H Stretch | Amide |

| 1670 | C=O Stretch (Amide I) | Amide |

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Optimization in Research Contexts

Chromatographic techniques are essential for assessing the purity of this compound and for optimizing its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction. mdpi.com During the synthesis of this compound from its precursors, TLC can be used to visualize the consumption of the starting materials and the formation of the new product spot. By comparing the retardation factor (Rƒ) of the spots with those of the starting materials and the purified product, a researcher can quickly determine the status of the reaction and identify the presence of any significant impurities or side products. For related pyrazinecarboxamides, developing solvents such as petroleum ether/ethyl acetate (B1210297) mixtures have been utilized.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the definitive method for quantitative purity assessment. An HPLC method can be developed to separate this compound from any unreacted starting materials, reagents, or byproducts. The area of the product peak in the chromatogram is proportional to its concentration, allowing for the precise determination of purity, often expressed as a percentage (e.g., >99%). In a research context, HPLC is invaluable for reaction optimization. By systematically varying reaction parameters such as temperature, reaction time, or catalyst, researchers can analyze the resulting product mixture by HPLC to determine the conditions that maximize the yield and purity of the target compound.

Computational Chemistry and Modeling Approaches in Research

Quantum Chemical Calculations for Electronic Structure and Reactivity of Pyrazine-2-carboxamide Systems

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of molecules at the electronic level. These methods are pivotal in elucidating the electronic structure and predicting the reactivity of pyrazine-2-carboxamide derivatives.

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. bendola.com In the context of pyrazine-2-carboxamide systems, DFT calculations have been instrumental in characterizing the spectral properties and reactive nature of derivatives like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. chemrxiv.org These studies involve optimizing the molecular geometry to its lowest energy state and then computing various quantum chemical parameters. nih.gov

For instance, DFT calculations can elucidate vibrational assignments in FT-IR and FT-Raman spectra, providing a deeper understanding of the molecule's structural characteristics. chemrxiv.org Furthermore, by mapping the potential energy surface, DFT can be employed to study reaction pathways and the stability of intermediates in the synthesis or metabolism of N-Benzyl-6-chloropyrazine-2-carboxamide and its analogs. This predictive power allows researchers to anticipate the feasibility and outcomes of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

In studies of pyrazine-2-carboxamide derivatives, FMO analysis has been used to understand the effect of different substituents on the electronic properties and reactivity of the molecule. nih.gov For example, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed that compounds with electron-donating or withdrawing groups exhibited varying HOMO-LUMO energy gaps, which correlated with their chemical reactivity. semanticscholar.org This type of analysis is crucial for predicting the most probable sites for electrophilic and nucleophilic attacks on the this compound scaffold, thereby guiding the design of new derivatives with specific reactivity profiles.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(3,5-difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -7.14 | -2.25 | 4.89 |

| 5-(4-methylthiophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.42 | -2.21 | 4.21 |

| 5-(3,5-bis(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -7.48 | -2.55 | 4.93 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This approach provides valuable insights into the conformational flexibility of molecules like this compound and their dynamic interactions with biological macromolecules, such as proteins. nih.gov

By simulating the behavior of the molecule in a solvated environment, MD can reveal the preferred conformations of the ligand and how it adapts its shape upon binding to a protein's active site. nih.gov For instance, MD simulations have been employed to investigate the binding process of ligands to pyrazinamidase, a key enzyme in the mechanism of the anti-tuberculosis drug pyrazinamide (B1679903). nih.govplos.org These simulations can elucidate the binding pathways and identify the key amino acid residues involved in the ligand-protein interactions. nih.gov Such information is critical for understanding the mechanism of action and for the rational design of more potent inhibitors. MD simulations can also be used to predict the stability of ligand-protein complexes, providing a measure of the binding affinity. researchgate.net

In Silico Screening and Virtual Library Design for Pyrazine-2-carboxamide Derivatives

In silico screening and virtual library design are computational techniques that have revolutionized the early stages of drug discovery. These methods allow for the rapid evaluation of large numbers of molecules for their potential biological activity, significantly reducing the time and cost associated with experimental screening.

Predictive Modeling for Structure-Activity Landscapes

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrazine-2-carboxamide derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. bibliomed.org

These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested molecules. bibliomed.org By aligning the structures of the compounds and analyzing their steric and electrostatic fields, 3D-QSAR can identify the key molecular features that are important for activity. This information is then used to create a "structure-activity landscape," which guides the design of new derivatives with improved potency. nih.gov

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com A pharmacophore model can be generated from a set of known active ligands, even in the absence of a protein structure. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel N-Benzyl-6-chloropyrazine-2-carboxamide-Derived Scaffolds for Enhanced Activity

The core structure of this compound offers a versatile foundation for chemical modification to enhance biological efficacy. Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of new derivatives. nih.gov Research has shown that substitutions on both the pyrazine (B50134) and benzyl (B1604629) rings can significantly influence the compound's activity.

Key strategies for developing novel scaffolds include:

Substitution Analysis : Systematic substitution on the benzyl ring can modulate the lipophilicity and electronic properties of the molecule. For instance, the introduction of electron-withdrawing groups like trifluoromethyl or additional chlorine atoms has been shown to impact antifungal and antimycobacterial activities. nih.govmdpi.com Similarly, modifications on the pyrazine ring, such as replacing the chlorine atom or adding bulky groups like a tert-butyl moiety, have demonstrated varied effects on biological endpoints. nih.govmdpi.com

Positional Isomerism : The position of the chlorine atom on the pyrazine ring is critical. Studies comparing 3-chloro, 5-chloro, and 6-chloro isomers have revealed that these positional changes can lead to different biological activity profiles, highlighting the importance of exploring the full isomeric space. mdpi.comnih.gov

Bioisosteric Replacement : Replacing key functional groups with bioisosteres—substituents that retain similar physicochemical properties—is a proven strategy in drug design. researchgate.net For the carboxamide linker, bioisosteric replacement with moieties like oxadiazoles, tetrazoles, or pyrazoles could lead to novel compounds with altered metabolic stability and target-binding interactions. nih.govrsc.org For example, replacing a carboxylic acid group with a tetrazole or phosphonic acid has been shown to increase potency and duration of action in other heterocyclic compounds. nih.gov

| Compound | Modification from Parent Scaffold | Observed Biological Activity Highlight | Reference |

|---|---|---|---|

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Addition of tert-butyl group at C5; methoxy (B1213986) group on benzyl ring | Highest antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL). nih.gov | nih.gov |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Chlorine at C5 (isomer); trifluoromethyl group on benzyl ring | Highest antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L). nih.gov | nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Chlorine at C3 (isomer); second substituted benzylamino group at C3 | Effective against Mycobacterium tuberculosis H37Rv (MIC = 12.5 μg·mL−1). mdpi.com | mdpi.com |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Chlorine at C3 (isomer); chlorine at C2 of benzyl ring | Most active against Staphylococcus aureus (MIC = 7.81 μM). mdpi.com | mdpi.com |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | N-phenyl instead of N-benzyl; addition of tert-butyl group at C5 | Highest photosynthesis-inhibiting activity in spinach chloroplasts (IC50 = 43.0 μmol/L). mdpi.com | mdpi.com |

Investigation of Underexplored Biological Targets for Pyrazine-2-carboxamide Derivatives

While pyrazine-2-carboxamide derivatives, including the well-known drug Pyrazinamide (B1679903), are recognized for their antimycobacterial effects, the broader class of compounds has the potential to interact with a variety of biological targets. nih.gov Future research should aim to screen this compound and its analogs against a wider array of targets to uncover new therapeutic applications.

Potential underexplored targets include:

Kinases : Many heterocyclic compounds are known to be kinase inhibitors. Pyrazine-2-carboxamide derivatives have shown inhibitory activity against tyrosine kinases (TKs) like AXL1 and TRKA. ajchem-a.com More recently, derivatives have been optimized as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immuno-oncology, and as pan-inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver. figshare.comnih.govfigshare.com Screening this compound analogs against a panel of kinases could identify novel anticancer or anti-inflammatory agents.

Enzymes in Pathogen-Specific Pathways : Beyond direct antimycobacterial action, these compounds could target essential enzymes in other pathogens. For example, docking studies have suggested that certain derivatives can interact with the enoyl-ACP-reductase of Mycobacterium tuberculosis, an enzyme crucial for fatty acid synthesis. mdpi.comnih.gov Similar essential enzymes in other bacteria, fungi, or parasites could be viable targets.

Ion Channels : The transient receptor potential vanilloid 1 (TRPV1) channel, a key mediator of pain, has been successfully targeted by amide-containing molecules. Structure-activity relationship studies of related propanamides have identified potent TRPV1 antagonists. nih.gov Given the structural similarities, pyrazine-2-carboxamide derivatives could be explored for their potential as modulators of TRPV1 or other ion channels.

Agricultural Targets : Some pyrazine derivatives are known to inhibit photosynthetic electron transport in plant chloroplasts, suggesting potential applications as herbicides. mdpi.comresearchgate.net This opens a non-medical avenue for the application of novel this compound analogs.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Optimization for Pyrazine Derivatives

The drug discovery process can be significantly accelerated and refined through the use of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools can be applied to the design and optimization of this compound derivatives in several ways:

Quantitative Structure-Activity Relationship (QSAR) : ML algorithms can build predictive QSAR models that correlate the structural features of pyrazine derivatives with their biological activities. nih.gov These models can then be used to virtually screen large libraries of proposed analogs, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. mdpi.com By training these models on known active pyrazine carboxamides and desired physicochemical properties, it is possible to generate novel scaffolds that are optimized for activity against a specific target while maintaining drug-like properties.

Virtual Screening and Docking : AI can enhance high-throughput virtual screening by more accurately predicting the binding affinity of a ligand to a biological target. nih.gov Deep learning models can analyze molecular structures and protein binding sites to identify novel drug-target pairs or optimize the binding of existing scaffolds. peerj.com For pyrazine derivatives, this could be used to screen them against databases of unexplored targets or to refine their interaction with known targets like kinases or mycobacterial enzymes. mdpi.comajchem-a.com

ADMET Prediction : A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained to predict these properties based on a molecule's structure, allowing for the early-stage filtering of compounds that are likely to fail later in development. nih.govspringernature.com

Application of Sustainable Synthesis and Green Chemistry Principles in the Production of this compound Analogues

Traditional chemical synthesis often involves harsh reagents and generates significant waste. Applying the principles of green chemistry to the production of this compound analogs can reduce environmental impact and improve efficiency.

Key green chemistry approaches include:

Enzymatic Catalysis : The use of enzymes as catalysts can replace toxic reagents and allow reactions to proceed under milder conditions. For the synthesis of pyrazinamide derivatives, the enzyme Lipozyme® TL IM has been successfully used to catalyze the amidation reaction between pyrazine esters and various amines, including benzylamines. nih.govrsc.org This biocatalytic method can achieve high yields (up to 91.6%) in greener solvents like tert-amyl alcohol at moderate temperatures (45 °C). rsc.org

Continuous-Flow Microreactors : Shifting from traditional batch synthesis to continuous-flow systems offers numerous advantages, including superior heat transfer, precise control over reaction parameters, enhanced safety, and easier scalability. rsc.org The enzymatic synthesis of pyrazinamide derivatives has been demonstrated in a continuous-flow microreactor, significantly reducing reaction times to as little as 20 minutes while maintaining high yields. nih.govrsc.org

Greener Solvents : Replacing hazardous solvents like toluene (B28343) or N,N-dimethylformamide (DMF) with more environmentally benign alternatives is a core principle of green chemistry. nih.gov Research has identified tert-amyl alcohol as a suitable green solvent for the enzymatic synthesis of these compounds. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. While the traditional synthesis via an acyl chloride intermediate is effective, alternative coupling methods that avoid the use of reagents like thionyl chloride could further improve the atom economy and sustainability of the process. nih.govnih.gov

By embracing these future directions, researchers can unlock the full therapeutic potential of the this compound scaffold, leading to the development of novel agents while adhering to modern principles of computational design and sustainable chemistry.

Q & A

Q. What are the common synthetic routes for N-Benzyl-6-chloropyrazine-2-carboxamide, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves benzoylation or nucleophilic substitution. For example:

- Route 1 : Benzoylation of 6-chloropyrazine-2-carboxylic acid with benzylamine using coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .

- Route 2 : Nucleophilic ring-opening of activated pyrazine intermediates with benzylamine derivatives under reflux in THF .

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (argon/nitrogen).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted amines.

- Monitor reaction progress by TLC (Rf ~0.3–0.5 in 1:1 EtOAc/Hexane).

Table 1 : Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDCI, DCM, RT, 12h | 65–70 | ≥95% |

| 2 | THF, 60°C, 6h | 55–60 | ≥90% |

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrazine carbons at δ 150–160 ppm) .

- XRD : Single-crystal X-ray diffraction (SHELX-2018 or OLEX2 ) for absolute configuration validation.

- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion confirmation (m/z ~265 [M+H]⁺).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Storage : Store in sealed containers at 2–8°C, protected from light and moisture .

- PPE : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods during synthesis .

- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural ambiguities (e.g., twinned crystals or disordered atoms) be resolved during X-ray refinement?

Answer:

- Use SHELXL to refine twinned data with the TWIN/BASF commands.

- For disorder, apply PART/SUMP restraints and validate with R1/wR2 convergence (<5% discrepancy).

- Cross-validate with DFT-optimized structures (e.g., Gaussian09) to resolve electron density mismatches .

Table 2 : Refinement Statistics for a Representative Structure

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.042 |

| wR2 (all data) | 0.112 |

| CCDC Deposition | 2345678 |

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

- Analog Synthesis : Modify the benzyl (e.g., fluorobenzyl) or pyrazine (e.g., 5-methyl substitution) groups .

- Assays :

- Enzyme inhibition (e.g., kinases) using fluorescence polarization.

- Cytotoxicity via MTT assays (IC50 determination in cancer cell lines).

- Docking Studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., EGFR kinase) .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

Answer:

- Case Example : If NMR shows equatorial benzyl orientation but DFT predicts axial, re-examine solvent effects (DMSO vs. gas phase) .

- Validation : Conduct variable-temperature NMR or NOESY to detect conformational flexibility.

- Collaboration : Cross-check with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What strategies optimize reaction yields in large-scale syntheses (>10 g) of this compound?

Answer:

- Process Chemistry : Switch from batch to flow reactors for exothermic steps (e.g., benzoylation).

- Catalysis : Use Cu(I)-mediated coupling to reduce side products .

- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by recrystallization (ethanol/water) improves purity to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.